Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-4-18-24-23-27(25-18)21(28)20(32-23)19(15-7-9-17(10-8-15)30-5-2)26-13-11-16(12-14-26)22(29)31-6-3/h7-10,16,19,28H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVIBTZXTPCUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 427.6 g/mol
CAS Number: 886908-71-0
The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-triazole and thiazole moieties. These structures are known for their diverse pharmacological profiles:
- Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antibacterial and antifungal properties. Studies indicate that derivatives of 1,2,4-triazole exhibit potent activity against various pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Properties: The thiazolo[3,2-b][1,2,4]triazole scaffold has been investigated for its anticancer potential. Research suggests that these compounds can inhibit cancer cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects: The piperidine component is associated with anti-inflammatory actions, which may enhance the overall therapeutic profile of the compound by mitigating inflammatory responses in various diseases .
Case Studies and Experimental Data
A variety of studies have explored the biological activities of related compounds and their mechanisms:
- Antibacterial Activity: In vitro assays have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains of bacteria such as E. coli and Klebsiella pneumoniae .
- Anticancer Activity: A derivative containing a similar thiazolo-triazole framework was reported to have an IC50 value of 15 μM against breast cancer cells in vitro .
Summary of Biological Activities
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the thiazolo-triazole core using hydrazine derivatives and thiourea analogs under reflux in ethanol or DMF .
- Mannich-type reactions : Introduction of the piperidine and ethoxyphenyl groups via nucleophilic substitution, requiring catalysts like triethylamine and controlled pH (6–8) .
- Esterification : Final carboxylate group incorporation using ethyl chloroformate in anhydrous conditions . Key optimization parameters include temperature (60–100°C), solvent polarity (DMF for polar intermediates), and catalyst selection to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole system and piperidine substitution patterns. For example, the hydroxy group at C6 of the thiazole ring shows a deshielded proton peak at δ 10–12 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 459.57 for CHNOS) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like hydroxyl (3200–3500 cm) and ester carbonyl (1700–1750 cm) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Thiazolo-triazole core : Essential for antimicrobial activity. Replacement with oxadiazole reduces potency against Staphylococcus aureus (MIC increases from 2 µg/mL to >32 µg/mL) .
- 4-Ethoxyphenyl group : Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological assays .
- Piperidine substitution : N-methylation at the piperidine nitrogen decreases cytotoxicity (IC from 8 µM to >50 µM in HeLa cells) due to steric hindrance .
Q. What computational methods predict target interactions and binding affinities?
- Molecular Docking : Using software like AutoDock Vina, the compound shows high affinity for fungal 14α-demethylase (binding energy −9.2 kcal/mol) via hydrogen bonds with the thiazole hydroxy group and π-π stacking with the ethoxyphenyl ring .
- MD Simulations : 100-ns trajectories reveal stable binding to the ATP-binding pocket of kinases, suggesting anticancer potential .
- QSAR Models : Electron-withdrawing groups on the aryl ring correlate with improved antibacterial activity (R = 0.87 in training sets) .
Experimental Design & Data Analysis
Q. How to optimize reaction yields in multi-step syntheses?
- DoE Approaches : Use factorial design to prioritize variables (e.g., temperature > catalyst loading > solvent) . For Mannich reactions, optimal conditions are 80°C, 10 mol% triethylamine, and DMF, achieving 72% yield .
- In-line Monitoring : FTIR or HPLC tracks intermediate formation, reducing purification steps .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay Standardization : Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL for E. coli) may arise from broth microdilution vs. agar diffusion methods. Cross-validate using CLSI guidelines .
- Metabolic Stability Testing : Conflicting cytotoxicity results (e.g., IC variability) may reflect differences in hepatic metabolite profiles. Use LC-MS to identify active/inactive metabolites .
Methodological Challenges
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Solvent Screening : Slow evaporation from acetonitrile/water (7:3) produces diffraction-quality crystals .
- Cryoprotection : Flash-cooling in liquid N with 25% glycerol prevents radiation damage during data collection .
Q. How to validate enzyme inhibition mechanisms experimentally?
- Kinetic Assays : Measure K values via Lineweaver-Burk plots. For 14α-demethylase, competitive inhibition is confirmed by unchanged V and increased K with rising inhibitor concentration .
- ITC (Isothermal Titration Calorimetry) : Quantifies binding stoichiometry (n = 1.1) and enthalpy changes (ΔH = −15.2 kcal/mol) .
Tables
Table 1: Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | Thiazolo-triazole core | 65 | Reflux, EtOH, 12 h | |
| 2 | Piperidine-Mannich adduct | 72 | DMF, 80°C, 10 mol% EtN | |
| 3 | Final esterification product | 58 | Ethyl chloroformate, 0°C |
Table 2: Biological Activity of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
